1-(2-Bromo-3-fluorophenyl)propan-1-one
Description
1-(2-Bromo-3-fluorophenyl)propan-1-one (CAS: 1261775-92-1) is a halogenated aryl ketone featuring bromine and fluorine substituents at the 2- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol .
Properties
CAS No. |
1261775-92-1 |
|---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.064 |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2H2,1H3 |
InChI Key |
FYLJUZRUBKUSPC-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=CC=C1)F)Br |
Synonyms |
1-(2-BroMo-3-fluorophenyl)propan-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Halogen Substitution Patterns
Key Analogs:
- 1-(3-Bromophenyl)propan-1-one (CAS: Not specified): Lacks fluorine, with bromine at the meta position.
- 1-(4-Fluorophenyl)propan-1-one (CAS: Not specified): Features fluorine at the para position.
- 1-(3-Bromo-4-fluorophenyl)propan-1-one (CAS: 202865-82-5): Bromine and fluorine at 3- and 4-positions, respectively .
- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS: 2774950): Chloro and methyl substituents alter lipophilicity and steric bulk .
Table 1: Substituent Effects on Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Effects |
|---|---|---|---|
| 1-(2-Bromo-3-fluorophenyl)propan-1-one | 2-Br, 3-F | 231.06 | Steric hindrance (ortho-Br); electron-withdrawing (F) deactivates ring. |
| 1-(3-Bromophenyl)propan-1-one | 3-Br | ~199.05 | Meta-Br reduces steric effects; moderate electronic activation. |
| 1-(4-Fluorophenyl)propan-1-one | 4-F | ~152.15 | Para-F enhances para-directing electronic effects. |
| 1-(3-Bromo-4-fluorophenyl)propan-1-one | 3-Br, 4-F | ~231.06 | Bromine and fluorine in adjacent positions may hinder substitution. |
Key Observations :
- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to non-fluorinated analogs .
Reactivity in Coupling Reactions
C-O Coupling with N-Hydroxyphthalimide (NHPI)
Evidence from halogenated aryl ketones (e.g., 1-(3-bromophenyl)propan-1-one) shows yields of 60–73% in coupling reactions, with selectivity at the α-position to the ketone . The target compound’s ortho-bromo substituent may lower yields due to steric interference, as seen in 1-(3-bromophenyl)propan-1-one (63% yield) versus para-bromo analogs (60% yield) .
Reactions with HOBt and HOAT
In reactions with HOBt (1-hydroxybenzotriazole), 1-(3-bromophenyl)propan-1-one yields 40% coupled products, while chloro analogs (e.g., 1-(3-chlorophenyl)propan-1-one) yield 41% . The target compound’s fluorine may further modulate reactivity by altering electron density.
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